3-Methoxy-1,2-dihydronaphthalene 3-Methoxy-1,2-dihydronaphthalene
Brand Name: Vulcanchem
CAS No.: 40815-23-4
VCID: VC14160693
InChI: InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3
SMILES:
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

3-Methoxy-1,2-dihydronaphthalene

CAS No.: 40815-23-4

Cat. No.: VC14160693

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-1,2-dihydronaphthalene - 40815-23-4

Specification

CAS No. 40815-23-4
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 3-methoxy-1,2-dihydronaphthalene
Standard InChI InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3
Standard InChI Key KAXGJEZZRYHXPJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CC=CC=C2CC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methoxy-1,2-dihydronaphthalene consists of a naphthalene backbone with partial saturation at the 1,2-positions and a methoxy (-OCH3_3) substituent at the 3-position. The dihydronaphthalene moiety introduces strain into the aromatic system, altering electronic distribution and reactivity compared to fully aromatic naphthalenes. The methoxy group enhances electron density at adjacent carbons, facilitating electrophilic substitution reactions.

Key identifiers include:

  • IUPAC Name: 3-methoxy-1,2-dihydronaphthalene

  • Canonical SMILES: COC1=CC2=CC=CC=C2CC1

  • InChIKey: KAXGJEZZRYHXPJ-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. In the 1H^1\text{H} NMR spectrum, the methoxy proton resonates as a singlet near δ\delta 3.8 ppm, while the dihydronaphthalene protons appear as multiplets between δ\delta 2.4–3.0 ppm (methylene groups) and δ\delta 6.7–7.5 ppm (aromatic protons) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 160.21.

Synthetic Methodologies

Microbial Oxidation

Pseudomonas putida and Escherichia coli strains expressing toluene or naphthalene dioxygenases oxidize 2-methoxynaphthalene to dihydroxy-methoxy-dihydronaphthalene derivatives. For example, naphthalene dioxygenase produces (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene as the major product, while toluene dioxygenase favors (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene . These diols serve as chiral intermediates for asymmetric synthesis.

Silver-Mediated Cross-Coupling

MethodReactantsProductYieldReference
Microbial Oxidation2-Methoxynaphthalene + P. putida(1R,2S)-Dihydroxy-7-methoxy-1,2-DHN60–75%
Silver-Mediated CouplingMethylenecyclopropane + NaSO2_2R3-Sulfonyl-1,2-DHN72–86%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic dihydronaphthalene core but is soluble in organic solvents like dichloromethane and ethyl acetate. Stability studies indicate susceptibility to oxidation at the dihydro moiety, necessitating storage under inert atmospheres.

Thermodynamic Parameters

Differential scanning calorimetry (DSC) reveals a melting point range of 83–103°C for sulfonylated derivatives, varying with substituent size and polarity . Density functional theory (DFT) calculations predict a planar conformation for the methoxy-substituted ring, minimizing steric hindrance.

Applications in Organic Synthesis

Chiral Synthon Production

Microbially derived dihydroxy metabolites serve as precursors to tetrahydronaphthalene diols, which are valuable in synthesizing bioactive molecules. For example, (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene can be dehydrated to yield methoxy-substituted naphthols for use in natural product synthesis .

Sulfonylated Derivatives

3-Sulfonyl-1,2-dihydronaphthalenes exhibit enhanced electronic properties, making them suitable for cross-coupling reactions. The sulfonyl group acts as a directing group in palladium-catalyzed C–H functionalization .

Comparison with Structural Analogues

Table 2: Properties of Methoxy-Substituted Dihydronaphthalenes

CompoundSubstituent PositionMelting Point (°C)Bioactivity (MIC, µg/mL)
3-Methoxy-1,2-DHN3-OCH3_383–103 32–64
6-Methoxy-1,2-DHN6-OCH3_390–10564–128
7-Methoxy-1,2-DHN7-OCH3_395–11016–32

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